molecular formula C18H13BrClN3OS B2876856 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-67-7

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2876856
CAS No.: 450340-67-7
M. Wt: 434.74
InChI Key: YEBJAALOYMDHFZ-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic compound featuring a benzamide group linked to a complex thieno[3,4-c]pyrazole heterocyclic system. This structure is related to a class of molecules known for their significant potential in scientific research, particularly in the field of medicinal chemistry . The core pyrazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties . The specific substitution pattern on this molecule, including the bromo and chloro substituents, makes it a valuable intermediate for further chemical exploration, such as in metal-catalyzed cross-coupling reactions, to generate a diverse array of analogs for structure-activity relationship (SAR) studies. Research into analogous compounds indicates that the thieno[3,4-c]pyrazole framework is a key structure of interest for developing new therapeutic agents . Pyrazole-containing compounds have been identified as potent inhibitors for various protein kinases, which are key regulators in cellular signaling and prominent targets in oncology . For instance, similar molecules have been investigated as inhibitors of B-Raf kinase, a critical target in the treatment of melanoma . The presence of the benzamide group further enhances its utility, as this moiety is commonly found in compounds that act as cell differentiation inducers and antineoplastic agents . This reagent is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBJAALOYMDHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Benzamide Groups

Compound A: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)

  • Key Differences: Substituent at position 2: 4-methylphenyl (vs. 3-chlorophenyl in the target compound). Additional 5-oxo group on the thienopyrazole ring.

Compound B : 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Key Differences: Benzoxazole-triazole-thione core (vs. thienopyrazole-benzamide). Bromine at the 3-position of phenyl (similar to the target compound).
  • Impact :
    • The triazole-thione moiety introduces sulfur-based hydrogen bonding, which may enhance interactions with biological targets compared to the benzamide group .

Spectral and Analytical Data Comparison

Property Target Compound (Inferred) Compound A Compound B
IR (C-Br stretch) ~530–560 cm⁻¹ (expected) Not reported 533 cm⁻¹
1H-NMR (Aromatic H) ~7.0–8.5 ppm (predicted for Ar-H) Not reported 6.99–8.00 ppm (m, 12H, Ar-H)
Elemental Analysis C: ~55–57%; H: ~3–4%; N: ~10–12% (est.) C: ~55–57% (similar halogen content) C: 57.03%; H: 3.26%; N: 12.09%

Notes:

  • The target compound’s absence of a 5-oxo group (vs. Compound A) simplifies its NMR spectrum, as fewer deshielded protons are expected near 5.5 ppm .
  • Compound B’s triazole-thione NH peak at 9.00 ppm (s) contrasts with the target compound’s amide NH, likely resonating further downfield (>10 ppm) due to stronger hydrogen bonding .

Key Research Findings and Implications

  • Core Heterocycle Comparison: Thienopyrazole derivatives (target compound, Compound A) exhibit greater rigidity than triazole-thione systems (Compound B), which may influence conformational stability in drug-receptor interactions .
  • Analytical Consistency: Minor discrepancies in elemental analysis (e.g., Compound B’s found C% = 57.03 vs. calcd. 56.43) highlight experimental variability common in heterocyclic synthesis .

Biological Activity

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a bromine atom, a chlorophenyl group, and a benzamide moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C18H13BrClN3O2S
  • Molecular Weight : Approximately 450.7 g/mol
  • CAS Number : 957624-89-4

The compound's structural complexity allows it to engage in various chemical reactions, including substitution and oxidation processes. Its synthesis typically involves multi-step organic reactions that require precise conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation. This mechanism is crucial for its potential therapeutic applications .

Biological Activities

Research indicates that thienopyrazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Thienopyrazole compounds have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, similar derivatives have shown effectiveness against BRAF(V600E) mutations and other oncogenic pathways .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Properties : The antioxidant capacity of thienopyrazoles has been evaluated in various models, showing potential protective effects against oxidative stress. For example, studies on related compounds have indicated their ability to mitigate oxidative damage in erythrocytes exposed to toxic substances .

Case Studies and Research Findings

A selection of studies highlights the biological activity of thienopyrazole derivatives:

  • Anticancer Studies : In vitro studies demonstrated that thienopyrazole derivatives can effectively inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Specific derivatives have been shown to target Aurora kinases, which are critical for mitosis .
  • Anti-inflammatory Mechanisms : Research involving animal models has shown that thienopyrazole compounds reduce inflammation markers significantly when administered during inflammatory challenges .
  • Antioxidant Activity : A study assessed the effects of thienopyrazole derivatives on red blood cells subjected to oxidative stress from environmental toxins. The results indicated that these compounds could significantly reduce cellular damage compared to control groups .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of cancer cell growth
Anti-inflammatoryModulation of cytokine release
AntioxidantProtection against oxidative stress

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